Piperidine, 1-(3-iodobenzoyl)- Piperidine, 1-(3-iodobenzoyl)-
Brand Name: Vulcanchem
CAS No.: 121114-31-6
VCID: VC21316002
InChI: InChI=1S/C12H14INO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
SMILES: C1CCN(CC1)C(=O)C2=CC(=CC=C2)I
Molecular Formula: C12H14INO
Molecular Weight: 315.15 g/mol

Piperidine, 1-(3-iodobenzoyl)-

CAS No.: 121114-31-6

Cat. No.: VC21316002

Molecular Formula: C12H14INO

Molecular Weight: 315.15 g/mol

* For research use only. Not for human or veterinary use.

Piperidine, 1-(3-iodobenzoyl)- - 121114-31-6

Specification

CAS No. 121114-31-6
Molecular Formula C12H14INO
Molecular Weight 315.15 g/mol
IUPAC Name (3-iodophenyl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C12H14INO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
Standard InChI Key VZBNRYSPDWCBGH-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=CC(=CC=C2)I
Canonical SMILES C1CCN(CC1)C(=O)C2=CC(=CC=C2)I

Introduction

Chemical Structure and Physical Properties

Piperidine, 1-(3-iodobenzoyl)- consists of a six-membered piperidine heterocyclic ring with a 3-iodobenzoyl moiety attached to the nitrogen atom. The iodine atom is positioned at the meta position (3-position) of the benzoyl group, which distinguishes this compound from its structural isomers.

Structural Characteristics

The compound features a tertiary amide linkage between the piperidine nitrogen and the benzoyl carbonyl group. This amide bond is relatively stable under physiological conditions but can undergo hydrolysis under strong acidic or basic conditions. The presence of the iodine atom on the benzene ring significantly influences the compound's physical properties, reactivity, and potential applications in medicinal chemistry.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, Piperidine, 1-(3-iodobenzoyl)- is expected to possess the following physical and chemical properties:

PropertyDescription
AppearanceSolid at room temperature, likely white to off-white crystalline powder
Molecular FormulaC₁₂H₁₄INO
Molecular WeightApproximately 315.15 g/mol
SolubilityLimited solubility in water; soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform
Melting PointExpected to be between 90-130°C based on similar compounds
StabilityGenerally stable at room temperature when stored properly
ReactivityReactive at the carbonyl group and iodine position

Synthesis Methods

General Synthetic Approaches

The synthesis of Piperidine, 1-(3-iodobenzoyl)- typically involves the reaction between piperidine and an activated form of 3-iodobenzoic acid. Several synthetic routes have been reported in the literature for similar compounds.

Purification Techniques

After synthesis, the compound can be purified using standard techniques such as:

  • Recrystallization from appropriate solvent systems

  • Column chromatography on silica gel

  • Preparative high-performance liquid chromatography (HPLC)

Comparative Analysis with Related Compounds

Structural Comparison

Several structurally related compounds have been studied more extensively, providing insights into the potential properties and applications of Piperidine, 1-(3-iodobenzoyl)-:

CompoundStructural DifferenceReported Properties
1-(3-Iodobenzyl)piperidineContains a benzyl group instead of benzoyl groupLow melting solid with orange appearance; severe skin and eye irritant
1-(3-Iodobenzoyl)piperidine-4-carboxylic acidAdditional carboxylic acid group at position 4 of the piperidine ringComplex organic compound with potential biological activities; MW: 359.16 g/mol
4'-Iodobenzoyl esters of piperidinesIodine at the para position (4') instead of meta position (3)Poor binding affinities at the dopamine transporter compared to tropane analogs

Structure-Activity Relationships

Studies on related compounds suggest that the position of the iodine atom on the benzoyl group can significantly affect the biological activity and binding affinity to various targets. For instance, research has shown that 4'-iodobenzoyl esters of piperidines exhibit poor binding affinities at the dopamine transporter compared to their tropane analogs .

Hazard TypeClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Avoid ingestion, wash hands before eating
Skin Corrosion/IrritationCategory 1B (Causes severe skin burns)Use protective gloves and clothing
Eye Damage/IrritationCategory 1 (Causes serious eye damage)Wear eye protection/face protection
Respiratory EffectsMay cause respiratory irritationUse in well-ventilated areas

Analytical Characterization

Spectroscopic Characterization

Analytical characterization of Piperidine, 1-(3-iodobenzoyl)- typically involves several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide information about the carbon and hydrogen framework

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern

  • Infrared Spectroscopy: Identifies functional groups, particularly the C=O stretching of the amide bond

  • X-ray Crystallography: For definitive structural determination if crystals can be obtained

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and to monitor reaction progress during synthesis.

Current Research Gaps and Future Directions

Knowledge Limitations

Current research on Piperidine, 1-(3-iodobenzoyl)- specifically is limited, with most studies focusing on related compounds or derivatives. Key areas requiring further investigation include:

  • Comprehensive pharmacological profiling

  • Metabolism and pharmacokinetic properties

  • Structure-activity relationships with various biological targets

  • Potential therapeutic applications

Emerging Research Opportunities

The unique structural features of Piperidine, 1-(3-iodobenzoyl)- present several research opportunities:

  • Development of radiolabeled analogs for imaging applications

  • Exploration as a building block for more complex bioactive molecules

  • Investigation of metal complexation properties due to the presence of iodine

  • Evaluation of potential applications in catalysis and materials science

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